molecular formula C15H12O2 B14796819 10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one

10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one

Cat. No.: B14796819
M. Wt: 224.25 g/mol
InChI Key: HKLLVHYRBAYNEI-UHFFFAOYSA-N
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Description

10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one is a complex organic compound with a unique structure that includes a fused benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one apart is its specific arrangement of rings and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

10,11-didehydro-6,7,8,9-tetrahydrocycloocta[g]chromen-2-one

InChI

InChI=1S/C15H12O2/c16-15-8-7-13-9-11-5-3-1-2-4-6-12(11)10-14(13)17-15/h7-10H,1-3,5H2

InChI Key

HKLLVHYRBAYNEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=C3C(=C2)C=CC(=O)O3)C#CC1

Origin of Product

United States

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